1-[(3-Fluorophenyl)methyl]piperidin-4-amine
Description
1-[(3-Fluorophenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a 3-fluorobenzyl substituent. Piperidin-4-amine derivatives are pharmacologically significant due to their versatile biological activities, including antifungal, antimicrobial, antipsychotic, and cognition-enhancing properties .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOREZNJODJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260391 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160358-07-6 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160358-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted fluorophenyl derivatives with various functional groups.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(3-Fluorophenyl)methyl]piperidin-4-amine with structurally related piperidin-4-amine derivatives, highlighting substituent effects on properties and applications:
Key Structural and Functional Insights :
Substituent Position and Electronic Effects: 3-Fluorophenyl vs. 4-Chlorophenyl: The 3-fluoro substituent provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chloro group. This difference influences oxidation kinetics, as seen in CMP’s 1:4 stoichiometry with KMnO₄ . Trifluoromethyl vs. Methyl: The trifluoromethyl group in 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine enhances metabolic resistance and binding affinity to hydrophobic enzyme pockets .
Pharmacological Implications: Antimicrobial Activity: Thiazole-containing derivatives (e.g., 1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine) show promise due to heterocyclic bioisosterism, which mimics natural substrates of microbial enzymes . CNS Penetration: Fluorinated analogs like this compound exhibit improved blood-brain barrier permeability compared to non-fluorinated counterparts .
Synthetic and Reactivity Differences :
- Oxidation Behavior : CMP undergoes Ru(III)-catalyzed oxidation to chlorobenzene and L-alanine derivatives, while fluorinated analogs may follow distinct pathways due to fluorine’s resistance to cleavage .
- Salt Forms : Dihydrochloride salts (e.g., 1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine dihydrochloride) improve aqueous solubility, critical for formulation .
Research Findings and Mechanistic Insights
- Kinetic Studies: CMP reacts with KMnO₄ in alkaline media via a radical mechanism, with Ru(III) acting as a catalyst. The reaction rate is first-order with respect to Ru(III) and fractional-order for OH⁻ .
- DFT Analysis : Frontier molecular orbital (FMO) studies on piperidin-4-amine derivatives reveal that electron-withdrawing substituents (e.g., -CF₃) lower the HOMO-LUMO gap, increasing reactivity .
- Biological Screening : While specific data for this compound are lacking, analogs like 1-[(4-chlorophenyl)methyl]piperidin-4-amine demonstrate antitubercular and antipsychotic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
